An In-depth Technical Guide to 2,3,6-Trichloropyridine: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3,6-Trichloropyridine: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3,6-trichloropyridine, a pivotal chlorinated pyridine derivative. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who require a deep, practical understanding of this versatile chemical intermediate. The following sections are structured to deliver not just data, but actionable insights grounded in established scientific principles.
Core Molecular Identity and Physicochemical Landscape
2,3,6-Trichloropyridine is a synthetically crucial molecule characterized by a pyridine ring substituted with three chlorine atoms at the 2, 3, and 6 positions.[1] This specific substitution pattern imparts a unique electronic and steric profile, governing its reactivity and utility.
Chemical Structure and Identifiers
The foundational identity of any chemical substance lies in its structure and universally recognized identifiers. These are critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication.
Diagram 1: Chemical Structure of 2,3,6-Trichloropyridine
Caption: Molecular structure of 2,3,6-Trichloropyridine.
| Identifier | Value | Source |
| CAS Number | 6515-09-9 | [1][2][3] |
| Molecular Formula | C₅H₂Cl₃N | [2] |
| Molecular Weight | 182.44 g/mol | [2] |
| IUPAC Name | 2,3,6-trichloropyridine | [4] |
| SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | [4] |
| InChI | InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | [4] |
| InChIKey | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physical and chemical properties of 2,3,6-trichloropyridine dictate its handling, storage, and behavior in reaction media. The presence of three electron-withdrawing chlorine atoms significantly influences its polarity and reactivity.
| Property | Value | Observations and Implications | Source |
| Appearance | Colorless to pale yellow liquid or solid | Purity and temperature dependent.[1] | [1] |
| Odor | Distinctive aromatic odor | [1] | [1] |
| Melting Point | 64.0 to 68.0 °C | The solid nature at room temperature requires appropriate handling and dispensing techniques. | [5] |
| Boiling Point | 234 °C | Relatively high boiling point allows for reactions at elevated temperatures. | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | This differential solubility is key for extraction and purification processes. | [1] |
Synthesis Methodologies: A Strategic Perspective
The synthesis of 2,3,6-trichloropyridine is a critical aspect of its utility. The choice of synthetic route is often a balance between precursor availability, desired purity, and scalability.
Chlorination of 2,6-Dichloropyridine
A prevalent and industrially relevant method involves the direct chlorination of 2,6-dichloropyridine. This approach leverages a readily available starting material.
Diagram 2: Synthesis of 2,3,6-Trichloropyridine from 2,6-Dichloropyridine
Caption: Workflow for the synthesis of 2,3,6-trichloropyridine via chlorination.
Experimental Protocol:
-
Reactant Preparation: Accurately weigh 2,6-dichloropyridine and anhydrous ferric chloride (FeCl₃) and mix them thoroughly.[3]
-
Reaction Setup: Transfer the mixture to a suitable reaction vessel (e.g., a four-neck flask).
-
Initiation: Heat the reaction mixture to a temperature of 100-120 °C.[3]
-
Chlorination: Slowly introduce chlorine gas into the heated mixture.[3] The reaction is typically monitored until completion.
-
Cooling and Purification: Upon completion, cool the system to 100 °C.
-
Isolation: Subject the crude product to decompression distillation. Collect the fraction boiling at 118-124 °C.[3]
Causality and Insights:
-
The use of a Lewis acid catalyst like ferric chloride is crucial for activating the pyridine ring towards electrophilic aromatic substitution by chlorine.
-
Temperature control is critical to manage the reaction rate and minimize the formation of polychlorinated byproducts.[6]
-
Decompression distillation is employed to purify the product, as it allows for distillation at a lower temperature, preventing thermal degradation.
Alternative Synthetic Routes
Other synthetic strategies have been developed, each with its own advantages and limitations:
-
From Pentachloropyridine: 2,3,6-trichloropyridine can be formed from the reaction of pentachloropyridine with cuprous oxide in hot water after initial reaction with hydrazine hydrate.[7]
-
From Nicotinamide: A multi-step process starting from nicotinamide involves a Hofmann degradation to 3-aminopyridine, followed by chlorination and a Sandmeyer reaction.[8]
-
Gas-Phase Chlorination: Continuous gas-phase reaction of chlorine with 2,6-dichloropyridine at elevated temperatures (200-500°C) in the presence of a catalyst is another method.[9]
Applications in Chemical Synthesis
The strategic placement of chlorine atoms makes 2,3,6-trichloropyridine a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][10] The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[10]
Agrochemicals
2,3,6-Trichloropyridine serves as a key precursor for a variety of herbicides, insecticides, and fungicides.[1][10] Its derivatives exhibit biological activity that is harnessed for crop protection.[1]
A notable example is its use in the synthesis of Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), a nitrification inhibitor that improves the efficiency of nitrogen fertilizers.[11][12]
Pharmaceuticals
In medicinal chemistry, the 2,3,6-trichloropyridine scaffold is utilized in the development of active pharmaceutical ingredients (APIs).[10] Its derivatives have been investigated for potential antimicrobial and anti-inflammatory properties.[10]
Dechlorination to Dichloropyridines
Selective dechlorination of 2,3,6-trichloropyridine is a valuable method for producing specific dichloropyridine isomers. For instance, 2,3-dichloropyridine, an important intermediate for the synthesis of the insecticide chlorantraniliprole, can be prepared by the selective hydrogenation and dechlorination of 2,3,6-trichloropyridine.[13]
Safety and Handling
As with all chlorinated organic compounds, 2,3,6-trichloropyridine must be handled with appropriate safety precautions.
Hazard Identification
Based on GHS classifications, 2,3,6-trichloropyridine presents the following hazards:
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [4] |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | [4][14] |
| H319 | Causes serious eye irritation | [4][14] |
| H332 | Harmful if inhaled | [4] |
| H335 | May cause respiratory irritation | [4] |
When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and chlorine (Cl₂).[3]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15] In case of potential for significant exposure, respiratory protection should be used.[14]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spill and Disposal: In case of a spill, prevent it from entering drains. Absorb with an inert material and place it in a suitable container for disposal.[16] Dispose of in accordance with local, state, and federal regulations.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[14][15]
In all cases of exposure, seek immediate medical attention.[15][16]
Conclusion
2,3,6-Trichloropyridine is a cornerstone intermediate in modern organic synthesis. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for a wide range of high-value chemical products. A thorough understanding of its synthesis, handling, and reaction mechanisms is paramount for any scientist or researcher working in the fields of agrochemicals, pharmaceuticals, and specialty chemicals. The insights and protocols provided in this guide are intended to equip professionals with the necessary knowledge for the safe and effective utilization of this important compound.
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